

Head-to-head comparison of 2-Hydroxyquinolin-8-yl acetate and 8-hydroxyquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxyquinolin-8-yl acetate**

Cat. No.: **B058117**

[Get Quote](#)

Head-to-Head Comparison: 2-Hydroxyquinolin-8-yl Acetate vs. 8-Hydroxyquinoline

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of **2-Hydroxyquinolin-8-yl acetate** and its well-studied isomer, 8-hydroxyquinoline. The comparison focuses on their chemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data and detailed protocols.

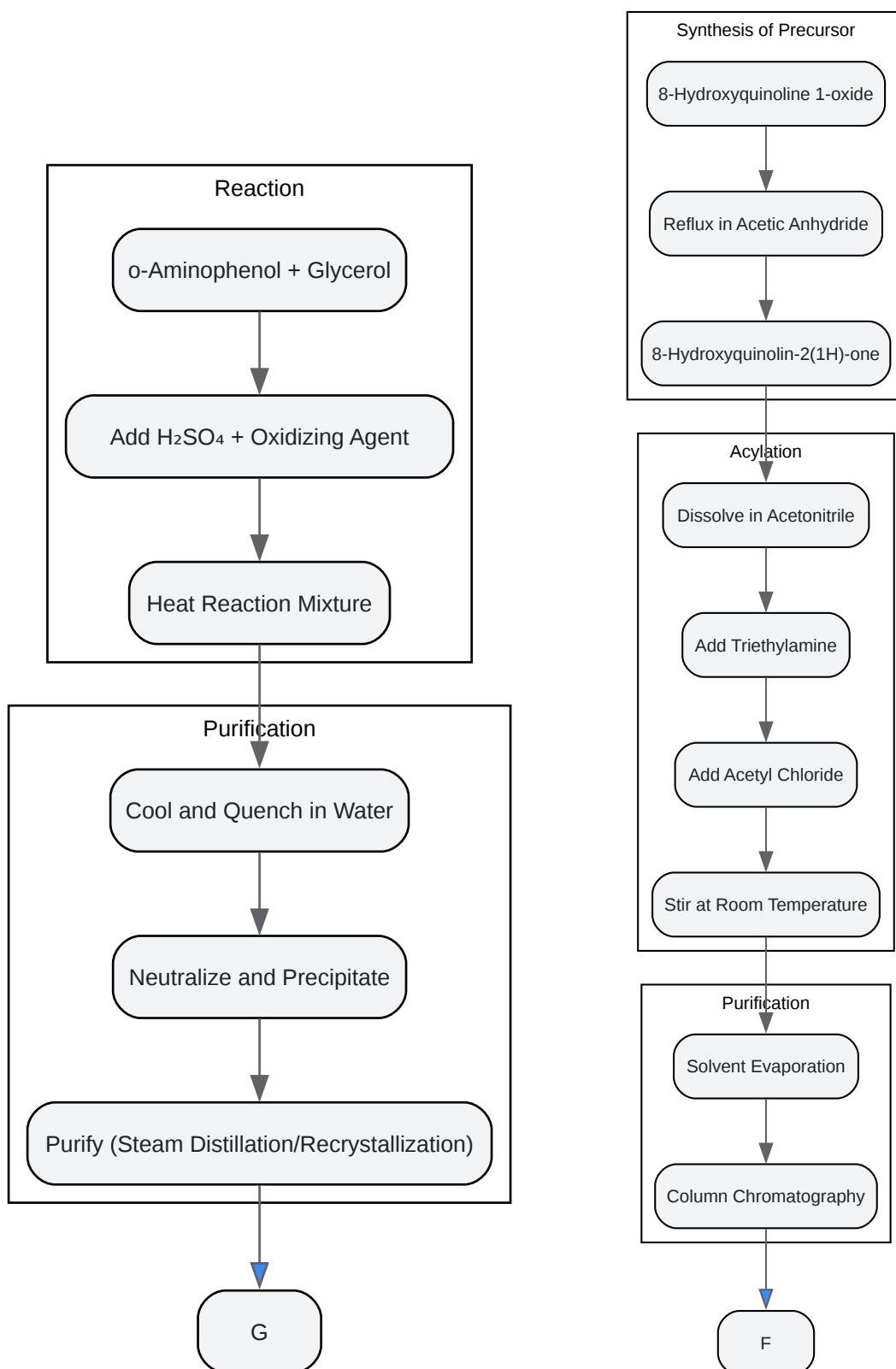
Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in research and drug development. While **2-Hydroxyquinolin-8-yl acetate** is less extensively characterized in publicly available literature, its properties can be inferred from its structure and comparison with related compounds. It's important to note that 2-hydroxyquinoline and its derivatives predominantly exist in their tautomeric keto form, as quinolin-2(1H)-one. Therefore, **2-Hydroxyquinolin-8-yl acetate** is more accurately named (2-oxo-1H-quinolin-8-yl) acetate.

Property	2-Hydroxyquinolin-8-yl acetate ((2-oxo-1H-quinolin-8-yl) acetate)	8-Hydroxyquinoline
CAS Number	15450-72-3	148-24-3
Molecular Formula	C ₁₁ H ₉ NO ₃	C ₉ H ₇ NO
Molecular Weight	203.19 g/mol	145.16 g/mol
Appearance	White to off-white solid	White or pale yellow crystalline powder. [1]
Melting Point	Not reported	76 °C
Boiling Point	415.1 °C at 760 mmHg	276 °C
Solubility	Soluble in organic solvents like acetonitrile	Freely soluble in ethanol, acetone, chloroform, benzene, and dilute acids; practically insoluble in water. [1]
pKa	Not reported	~9.9 (for the hydroxyl group)

Biological Activity and Mechanism of Action

The biological activities of these two isomers are expected to differ significantly due to the position of the hydroxyl and acetate groups, which directly impacts their ability to chelate metal ions—a primary mechanism of action for 8-hydroxyquinoline.


8-Hydroxyquinoline (8-HQ)

8-Hydroxyquinoline is a well-established bioactive compound with a broad spectrum of activities, primarily attributed to its potent metal-chelating properties. The proximity of the hydroxyl group at the C-8 position and the nitrogen at the C-1 position allows for the formation of stable five-membered chelate rings with various metal ions, including iron, copper, and zinc. [\[2\]](#)[\[3\]](#) This chelation disrupts essential metal-dependent processes in pathogens and cancer cells.

Key Biological Activities:

- Antimicrobial Activity: 8-HQ exhibits significant activity against a wide range of bacteria and fungi.[4][5] Its mechanism involves the chelation of essential metal ions required for microbial growth and enzyme function.
- Anticancer Activity: 8-HQ and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The anticancer mechanism is linked to the induction of oxidative stress through metal chelation and the inhibition of metalloenzymes crucial for tumor progression.
- Neuroprotective Effects: By chelating excess metal ions in the brain, 8-HQ can mitigate metal-induced oxidative stress and protein aggregation associated with neurodegenerative diseases like Alzheimer's and Parkinson's.
- Antiviral and Antimalarial Activity: Derivatives of 8-HQ have shown promise as antiviral and antimalarial agents.[4][6]

Signaling Pathway: Metal Chelation-Induced Apoptosis by 8-Hydroxyquinoline

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of 2-Hydroxyquinolin-8-yl acetate and 8-hydroxyquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058117#head-to-head-comparison-of-2-hydroxyquinolin-8-yl-acetate-and-8-hydroxyquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com